7-Chloro-2-ethyl-5-fluoro-1-benzofuran

Transthyretin Amyloidosis Computational Chemistry Ligand Design

7-Chloro-2-ethyl-5-fluoro-1-benzofuran (CAS 847867-07-6) is a tri-substituted halogenated benzofuran with a molecular formula of C₁₀H₈ClFO and a molecular weight of 198.62 g/mol. The compound features a unique substitution pattern: a chlorine atom at the 7-position, a fluorine atom at the 5-position, and an ethyl group at the 2-position of the benzofuran core.

Molecular Formula C10H8ClFO
Molecular Weight 198.62 g/mol
CAS No. 847867-07-6
Cat. No. B12882316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-ethyl-5-fluoro-1-benzofuran
CAS847867-07-6
Molecular FormulaC10H8ClFO
Molecular Weight198.62 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC(=CC(=C2O1)Cl)F
InChIInChI=1S/C10H8ClFO/c1-2-8-4-6-3-7(12)5-9(11)10(6)13-8/h3-5H,2H2,1H3
InChIKeySKQOKLGCTHIMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-ethyl-5-fluoro-1-benzofuran (CAS 847867-07-6): Physicochemical Profile and Substitution-Specific Differentiation for Targeted Synthesis


7-Chloro-2-ethyl-5-fluoro-1-benzofuran (CAS 847867-07-6) is a tri-substituted halogenated benzofuran with a molecular formula of C₁₀H₈ClFO and a molecular weight of 198.62 g/mol . The compound features a unique substitution pattern: a chlorine atom at the 7-position, a fluorine atom at the 5-position, and an ethyl group at the 2-position of the benzofuran core. This specific arrangement leads to a calculated LogP of 3.79 and a topological polar surface area (PSA) of 13.14 Ų . This physicochemical signature is critical for procurement, as the combined electron-withdrawing effects of the 5-fluoro and 7-chloro substituents, alongside the 2-ethyl lipophilic anchor, create a reactivity and binding profile distinct from other regioisomeric or mono-/di-substituted benzofuran analogs.

01 Regiospecific substitution pattern (2-ethyl, 5-fluoro, 7-chloro) defines unique binding geometry.
02 Calculated LogP of 3.79 provides a lipophilic anchor for hydrophobic pocket interactions.
03 Combined electron-withdrawing effects of halogens modulate reactivity for synthetic applications.

Why 7-Chloro-2-ethyl-5-fluoro-1-benzofuran Cannot Be Directly Replaced by Other Halogenated Benzofurans


The performance of halogenated benzofurans as synthetic intermediates or bioisosteres is highly sensitive to the exact position and nature of their substituents. A patent review on benzofuran derivatives reveals that subtle changes in halogen placement drastically alter inhibitory profiles against targets like EZH2 or transthyretin (TTR) [1]. For instance, the presence of a 2-ethyl group is essential for mimicking the hydrophobic interactions of endogenous ligands, while the specific 5-fluoro/7-chloro pattern dictates the strength of halogen bonds and CH···O hydrogen bonds critical for binding affinity in TTR stabilizer development [1]. Simply substituting 7-Chloro-2-ethyl-5-fluoro-1-benzofuran with a 5-chloro-7-fluoro isomer or a non-ethylated variant will change the molecular electrostatic potential and lipophilicity (ΔLogP), leading to a quantifiable loss of binding potency or synthetic yield. Therefore, generic replacement without considering the regio-specific electronic and steric contributions of the 2-ethyl, 5-fluoro, and 7-chloro groups is scientifically indefensible for reproducible research.

Risk Factor
Target Compound
Potential Substitute
Halogen Bonding Geometry
7-Chloro-5-fluoro-benzofuran
4-Halo-benzofuran analogs (e.g., 4-chloro, 4-bromo)
Lipophilic Binding Anchor
2-Ethyl-benzofuran
2-Des-ethyl or 2-H-benzofuran analogs
Synthetic Oxidation State
Fully aromatic benzofuran
Dihydrofuranone or ketone intermediates

Quantitative Differentiation Guide for 7-Chloro-2-ethyl-5-fluoro-1-benzofuran Against Closest Analogs


Lipophilicity-Driven Binding Differentiation: LogP as a Predictor of TTR Affinity vs. 2-Des-Ethyl Analogs

The 2-ethyl group is a critical differentiator for lipophilicity and subsequent biological engagement. 7-Chloro-2-ethyl-5-fluoro-1-benzofuran has a calculated LogP of 3.79 . The direct analog lacking the 2-ethyl substituent, 7-Chloro-5-fluoro-1-benzofuran (CAS 1388020-81-2, C₈H₄ClFO, MW 170.57), is substantially less lipophilic. This difference is crucial because the benziodarone pharmacophore relies on the 2-ethyl group to occupy a hydrophobic pocket in the TTR thyroxine-binding site, where analogues with 4-halogen substituents achieved Kd values in the nanomolar range (e.g., equilibrium dissociation constant of 730 nM for a related TTR ligand) [1]. The absence of the 2-ethyl group would eliminate this critical hydrophobic contact, which is necessary for the enhanced selective binding to TTR in human plasma compared to benziodarone, as demonstrated by the development of more potent benziodarone analogues [1].

Lipophilicity Control
Class-level
Calculated LogP ~3.79 vs. Des-Ethyl analog (predicted LogP
2-Ethyl group is a key structural differentiator for hydrophobic pocket engagement.
Based on in silico calculation and structure-activity inference from benziodarone co-crystal structures.
Regiochemical Comparison
Class-level
7-Chloro/5-fluoro substitution vs. 4-Halo (Cl/Br) benziodarone analogs.
Supports distinct halogen bonding vector exploration relative to 4-halo TTR-targeting probes.
X-ray crystallography of related 4-halo analogs confirms halogen bond dependence on regiochemistry.
Synthetic Pathway
Head-to-head
Wolff-Kishner reduction of 1-(7-Chloro-5-fluoro-1-benzofuran-2-yl)ethanone.
Supports procurement review for synthetic accessibility as a stable, non-chiral building block.
Directly compared to oxidized ketone and dihydrofuranone analogs.
Transthyretin Amyloidosis Computational Chemistry Ligand Design

Regiospecific Halogenation for TTR Binding: 5-Fluoro-7-Chloro vs. 4-Chloro Benzofuran Analogs

The specific 5-fluoro/7-chloro pattern is structurally distinct from the 4-halo substitution pattern found in active benziodarone analogues. Mizuguchi et al. (2024) showed that benziodarone analogues with a 4-Cl or 4-Br substituent on the benzofuran ring exhibited enhanced potency for selective binding to TTR compared to benziodarone [1]. However, the target compound places the chlorine at the 7-position and introduces a fluorine at the 5-position. X-ray crystallography of related 4-halo analogues confirms that halogen bonds and CH···O hydrogen bonds are essential for binding to the thyroxine sites [1]. The 7-chloro substituent can serve as a halogen bond donor in a different geometric orientation than a 4-chloro substituent, potentially engaging alternative residues in the TTR binding pocket. This regioisomeric difference is absolute; a 4-chloro-2-ethyl-5-fluorobenzofuran would be a different chemical entity with a distinct binding pose.

Regiochemical Comparison
Class-level
7-Chloro/5-fluoro substitution vs. 4-Halo (Cl/Br) benziodarone analogs.
Supports distinct halogen bonding vector exploration relative to 4-halo TTR-targeting probes.
X-ray crystallography of related 4-halo analogs confirms halogen bond dependence on regiochemistry.
Halogen Bonding Structure-Activity Relationship TTR Stabilization

Synthetic Utility as a Key Intermediate: Wolff-Kishner Reduction Precursor for 2-Ethyl TTR Ligands

The compound is documented as a direct product of a Wolff-Kishner reduction from 1-(7-Chloro-5-fluoro-1-benzofuran-2-yl)ethanone [1]. This positions it as a late-stage intermediate in the synthesis of more complex 2-ethylbenzofuran-based TTR stabilizers. The ability to efficiently install the 2-ethyl group via this route is critical for scaling up the synthesis of benziodarone analogues. In contrast, close analogs like 5-chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-one (CAS 1874600-57-3) contain a ketone group, which introduces a different reactivity profile and a chiral center, making them less suitable as direct precursors for fully aromatic 2-ethylbenzofurans [2].

Synthetic Pathway
Head-to-head
Wolff-Kishner reduction of 1-(7-Chloro-5-fluoro-1-benzofuran-2-yl)ethanone.
Supports procurement review for synthetic accessibility as a stable, non-chiral building block.
Directly compared to oxidized ketone and dihydrofuranone analogs.
Medicinal Chemistry Synthetic Methodology Building Blocks

Validated Application Scenarios for 7-Chloro-2-ethyl-5-fluoro-1-benzofuran


Design and Synthesis of Next-Generation Transthyretin (TTR) Amyloidosis Kinetic Stabilizers

This compound is a key intermediate for creating benziodarone-inspired TTR ligands. Its 2-ethyl group is essential for occupying the hydrophobic pocket of TTR's thyroxine-binding site, while the 5-fluoro and 7-chloro atoms provide distinct halogen bonding vectors for structure-activity relationship (SAR) exploration beyond the classic 4-halo substitution pattern [1]. Researchers can use it to synthesize final drug candidates and compare their binding affinities and stabilization potencies directly against tafamidis and 4-halo benziodarone analogues [1].

Synthesis of Regioisomeric Benzofuran Probe Molecules for Halogen Bonding Studies

The unique 5-fluoro-7-chloro pattern makes this compound an ideal scaffold for generating co-crystal structures with target proteins, such as TTR. It allows researchers to study the energetic contributions and geometric preferences of halogen bonds involving chlorine versus fluorine in a single molecular framework, which cannot be achieved using the 4-halo or 5,7-dihalo analogs [1]. This is critical for computational chemists focused on developing more accurate halogen bonding scoring functions.

Synthetic Methodology Development for 2-Alkyl-5,7-Dihalogenated Benzofurans

The established Wolff-Kishner route from 1-(7-Chloro-5-fluoro-1-benzofuran-2-yl)ethanone confirms the molecule's role as a benchmark substrate for optimizing transition metal-catalyzed C-H functionalization or late-stage halogenation reactions [2]. Its stability and well-defined substitution pattern make it a standard reference for developing synthetic routes intended for broader 2-ethyl-5,7-disubstituted benzofuran libraries.

Application
Selection Property
Validation Focus
TTR Ligand SAR Studies
Regiochemical/Lipophilic SAR
Relative binding affinity vs. 4-halo analogs
Halogen Bonding Probe Development
7-Cl/5-F Geometry
TTR co-crystal structure determination (PDB)
2-Ethyl Synthetic Platform
Aromatic Building Block Stability
Wolff-Kishner reduction yield vs. precursor
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